molecular formula C25H21N3O3S B2640537 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide CAS No. 681266-14-8

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide

カタログ番号: B2640537
CAS番号: 681266-14-8
分子量: 443.52
InChIキー: OCADZRRAPCEVBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a sulfone (5,5-dioxo) group and a diphenylacetamide moiety. The sulfone group imparts strong electron-withdrawing characteristics, which may enhance stability and influence binding interactions in biological systems .

特性

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c29-25(23(18-10-4-1-5-11-18)19-12-6-2-7-13-19)26-24-21-16-32(30,31)17-22(21)27-28(24)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCADZRRAPCEVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide undergoes various chemical reactions, including:

科学的研究の応用

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide has a wide range of scientific research applications:

作用機序

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s thieno[3,4-c]pyrazole core allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between the target compound and related analogs:

Compound Name Core Structure Key Substituents Notable Functional Groups
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide (Target) Thieno[3,4-c]pyrazol 2,2-Diphenylacetamide Sulfone (5,5-dioxo), Amide
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37) Benzothiazole 2,2-Diphenylacetamide, Acetamide Amide, Aromatic Thiazole
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole 2,2-Diphenylacetamide, Sulfamoyl Sulfonamide, Amide
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine Cyano, Nitrophenyl, Ester Nitro, Ester, Cyano
N-{5,5-dioxo-2-phenyl-...pyrrolidine-3-carboxamide Thieno[3,4-c]pyrazol 4-Methoxyphenyl, Pyrrolidine-3-carboxamide Sulfone, Carboxamide, Methoxy

Key Observations:

  • Core Heterocycle: The thieno[3,4-c]pyrazol core in the target compound is distinct from benzothiazole (e.g., Compound 37) or tetrahydroimidazopyridine (e.g., 1l) cores, which may alter π-π stacking interactions and binding site compatibility .
  • Solubility: The diphenylacetamide group in the target compound likely reduces aqueous solubility compared to ester- or cyano-containing analogs (e.g., 1l), which may limit bioavailability .

生物活性

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with a phenyl group and an amide linkage. Its molecular formula is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 357.42 g/mol. The 5,5-dioxo functional group enhances its chemical stability and biological activity.

Key Characteristics

PropertyDescription
Molecular FormulaC19H17N3O3SC_{19}H_{17}N_{3}O_{3}S
Molecular Weight357.42 g/mol
Core StructureThieno[3,4-c]pyrazole
Functional GroupsDioxo, phenyl, amide

Anti-Inflammatory and Analgesic Properties

Preliminary studies suggest that N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide exhibits significant anti-inflammatory and analgesic activities. These effects are likely due to its ability to modulate inflammatory pathways and inhibit pain signaling mechanisms.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. The structural features of thienopyrazoles have been associated with interactions that can disrupt cancer cell proliferation and induce apoptosis. However, detailed studies are required to elucidate the exact mechanisms involved.

In Vitro Studies

In vitro studies have demonstrated the compound's potential to inhibit pro-inflammatory cytokines and reduce cell viability in cancer cell lines. These findings suggest that further exploration in vivo could validate its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide with related compounds reveals variations in biological activity based on structural differences:

Compound NameUnique FeaturesBiological Activity
N-{5-fluoro-2-(phenyl)-thieno[3,4-c]pyrazol}Fluorinated derivativeEnhanced anti-cancer properties
N-{5-bromo-thieno[3,4-c]pyrazole}Halogenated variantIncreased anti-inflammatory effects
N-(5-cyclopropyl-pyrazol-3-yloxy)-2-thiophenecarboxamideIncorporates a thiophene ringPotential for improved solubility

Synthesis and Reaction Pathways

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Utilizing appropriate reagents to cyclize precursors.
  • Introduction of Functional Groups : Employing electrophilic substitutions to introduce phenyl and dioxo groups.
  • Amidation : Reacting the resulting intermediate with diphenylacetamide.

Reaction Conditions

The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation and functionalization. A common approach involves reacting precursors like substituted pyrazoles with thiophene derivatives under controlled conditions. For example, analogous syntheses use dimethyl sulfoxide (DMSO) as a solvent, N-ethylmorpholine as a base, and acyl chlorides (e.g., benzoyl chloride) for amide bond formation. Reaction optimization typically requires inert atmospheres and temperature gradients (e.g., 0–90°C) to avoid side reactions . Structural confirmation is achieved via NMR and mass spectrometry (MS), with purity assessed by elemental analysis .

Q. How can researchers ensure purity during synthesis and purification?

  • Methodological Answer : Post-synthesis purification often employs column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from solvents like methanol or acetonitrile. For polar intermediates, flash chromatography with gradient elution is recommended. Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) are critical for assessing purity. Contaminants like unreacted phenylacetyl chloride or by-products (e.g., dimerized species) must be monitored .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆, CDCl₃) to confirm backbone connectivity and substituent positions. Aromatic protons in diphenylacetamide moieties typically appear as multiplets at δ 7.2–7.6 ppm .
  • MS : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to verify molecular ion peaks .
  • IR : Key stretches include C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) from the thieno[3,4-c]pyrazol core .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, ICReDD’s approach combines reaction path searches (using software like GRRM) with machine learning to identify optimal solvents, catalysts, and temperatures. This reduces trial-and-error experimentation, particularly for stereoselective steps in thienopyrazol synthesis . Feedback loops integrating experimental data (e.g., failed reactions) refine computational models iteratively .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR/MS data and expected structures may arise from tautomerism (e.g., keto-enol shifts in the pyrazol ring) or dynamic stereochemistry. Solutions include:

  • Variable-temperature NMR to observe conformational changes.
  • X-ray crystallography for unambiguous 3D structural determination.
  • Cross-validation with 2D NMR techniques (COSY, HSQC, HMBC) to confirm through-space and through-bond correlations .

Q. How can statistical design of experiments (DoE) improve synthesis yields?

  • Methodological Answer : DoE (e.g., factorial or response surface designs) identifies critical parameters (e.g., reagent stoichiometry, solvent polarity, reaction time). For example, a central composite design could optimize the ratio of thiophene to pyrazole precursors while minimizing by-product formation. Software like Minitab or Design-Expert models interactions between variables, enabling predictive yield optimization with minimal experimental runs .

Q. What are the challenges in evaluating biological activity, and how are they addressed?

  • Methodological Answer : Bioactivity assays (e.g., enzyme inhibition, cytotoxicity) require careful control of compound solubility (e.g., DMSO stocks <1% v/v). False positives/negatives due to aggregation or assay interference are mitigated via:

  • Dynamic light scattering (DLS) to detect aggregates.
  • Counter-screens with orthogonal assays (e.g., SPR vs. fluorescence-based).
  • Metabolite profiling (LC-MS) to rule off-target effects .

Q. How can membrane separation technologies enhance purification of intermediates?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–10 kDa) selectively separate high-molecular-weight by-products. For example, polyamide membranes effectively retain dimeric impurities while allowing monomeric acetamide derivatives to pass. Process parameters (pressure, pH) are optimized using DoE principles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。